molecular formula C14H10F2O2 B6399945 4-(2,3-Difluorophenyl)-3-methylbenzoic acid CAS No. 1192548-30-3

4-(2,3-Difluorophenyl)-3-methylbenzoic acid

Cat. No.: B6399945
CAS No.: 1192548-30-3
M. Wt: 248.22 g/mol
InChI Key: RYAWAUKVYVQKQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,3-Difluorophenyl)-3-methylbenzoic acid is an organic compound characterized by the presence of two fluorine atoms on the phenyl ring and a carboxylic acid group on the benzoic acid moiety

Properties

IUPAC Name

4-(2,3-difluorophenyl)-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-8-7-9(14(17)18)5-6-10(8)11-3-2-4-12(15)13(11)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYAWAUKVYVQKQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=C(C(=CC=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689648
Record name 2',3'-Difluoro-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192548-30-3
Record name 2',3'-Difluoro-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Difluorophenyl)-3-methylbenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,3-difluorobenzene and 3-methylbenzoic acid.

    Halogenation: The 2,3-difluorobenzene undergoes halogenation to introduce the fluorine atoms at the desired positions.

    Coupling Reaction: The halogenated intermediate is then coupled with 3-methylbenzoic acid using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Difluorophenyl)-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

4-(2,3-Difluorophenyl)-3-methylbenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2,3-Difluorophenyl)-3-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The carboxylic acid group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorophenylacetic acid: Similar in structure but with different substitution patterns on the phenyl ring.

    3,5-Difluorobenzoic acid: Another fluorinated benzoic acid derivative with different fluorine positions.

    4-Fluoro-3-methylbenzoic acid: A compound with only one fluorine atom and a similar methylbenzoic acid structure.

Uniqueness

4-(2,3-Difluorophenyl)-3-methylbenzoic acid is unique due to the specific positioning of the fluorine atoms and the methyl group, which can significantly influence its chemical reactivity and biological activity. The presence of two fluorine atoms can enhance the compound’s stability and binding interactions, making it a valuable compound for various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.